5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole
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Description
5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C10H7ClF2N2O2 and its molecular weight is 260.62. The purity is usually 95%.
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Biological Activity
5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and therapeutic potentials of this compound, supported by data tables and case studies.
- Molecular Formula : C10H7ClF2N2O2
- Molecular Weight : 260.62 g/mol
- CAS Number : 851116-18-2
Biological Activity Overview
The 1,2,4-oxadiazole scaffold is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound, this compound, exhibits notable biological activity due to its unique chemical structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:
- In vitro studies demonstrated that derivatives of oxadiazoles can inhibit the growth of human cancer cell lines such as HeLa (cervical cancer), A375 (melanoma), and MCF-7 (breast cancer) with IC50 values ranging from 0.11 μM to 92.4 μM .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HeLa | 0.23 |
Compound B | A375 | 1.22 |
Compound C | MCF-7 | 0.11 |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been reported to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which play significant roles in cancer progression .
- Cell Cycle Arrest : Some oxadiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .
Synthesis and Derivatives
The synthesis of this compound involves several methods that allow for the modification of the oxadiazole ring to enhance biological activity. Common methods include:
- Condensation Reactions : Utilizing difluoromethoxy-substituted phenols with chloromethyl oxadiazoles.
- Functional Group Modification : Altering substituents on the phenyl ring can significantly affect the compound's solubility and potency.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Antimicrobial Activity : A derivative with a similar structure exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Antiparasitic Properties : Another study reported that oxadiazole derivatives effectively inhibited protozoan parasites like Trypanosoma cruzi with IC50 values around 100 μM .
Properties
IUPAC Name |
5-(chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2N2O2/c11-5-8-14-9(15-17-8)6-3-1-2-4-7(6)16-10(12)13/h1-4,10H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZFFHFSUPQKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCl)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.